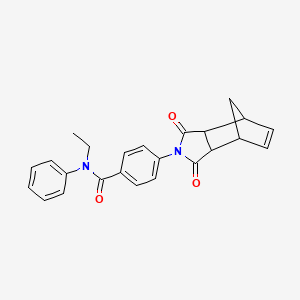![molecular formula C20H22N2O6S B11094680 4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate CAS No. 5799-49-5](/img/structure/B11094680.png)
4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a nitrobenzyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol and DMF are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with specific molecular pathways. The sulfonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-(p-tolylsulfonyl)piperidine-4-carbonitrile: Similar structure but with a cyano group instead of a nitro group.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar piperidine ring structure but with different substituents.
Uniqueness
4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5799-49-5 |
|---|---|
Molecular Formula |
C20H22N2O6S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H22N2O6S/c1-15-2-8-19(9-3-15)29(26,27)21-12-10-17(11-13-21)20(23)28-14-16-4-6-18(7-5-16)22(24)25/h2-9,17H,10-14H2,1H3 |
InChI Key |
NMSHAVNWUQUBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione](/img/structure/B11094602.png)
![(3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094609.png)
![4-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11094619.png)
![4-[4-(difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11094620.png)
![4-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11094621.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11094633.png)
![11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094634.png)

![N'-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11094645.png)
![3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11094651.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11094658.png)
![2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]](/img/structure/B11094673.png)
![4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11094687.png)
![4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11094691.png)
